molecular formula C12H16N2O4S B7581463 3-[1,3-Dihydroisoindol-2-ylsulfonyl(methyl)amino]propanoic acid

3-[1,3-Dihydroisoindol-2-ylsulfonyl(methyl)amino]propanoic acid

Cat. No. B7581463
M. Wt: 284.33 g/mol
InChI Key: YHBQOPPLUDEQCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1,3-Dihydroisoindol-2-ylsulfonyl(methyl)amino]propanoic acid, also known as N-[(1,3-dihydro-2-isoindolinyl)sulfonyl]-L-valine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in glucose metabolism and insulin secretion.

Mechanism of Action

The mechanism of action of 3-[1,3-Dihydroisoindol-2-ylsulfonyl(methyl)amino]propanoic acid involves the inhibition of DPP-IV, which is a peptidase enzyme that cleaves incretin hormones such as GLP-1 and GIP. By inhibiting DPP-IV, this compound increases the levels of these hormones, leading to enhanced insulin secretion and glucose metabolism. In addition, this compound also has anti-inflammatory and anti-apoptotic effects, which may contribute to its therapeutic potential in various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[1,3-Dihydroisoindol-2-ylsulfonyl(methyl)amino]propanoic acid have been extensively studied in both in vitro and in vivo models. In vitro studies have shown that this compound can enhance insulin secretion, improve glucose uptake, and reduce apoptosis in pancreatic beta cells. In vivo studies have demonstrated that this compound can improve glucose tolerance, reduce insulin resistance, and decrease inflammation in animal models of diabetes and other diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[1,3-Dihydroisoindol-2-ylsulfonyl(methyl)amino]propanoic acid in lab experiments include its potent inhibitory activity against DPP-IV, its ability to enhance insulin secretion and glucose metabolism, and its anti-inflammatory and anti-apoptotic effects. However, there are also some limitations to using this compound, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research and development of 3-[1,3-Dihydroisoindol-2-ylsulfonyl(methyl)amino]propanoic acid. One direction is to explore its potential use in combination with other drugs for the treatment of type 2 diabetes and other diseases. Another direction is to investigate its mechanism of action in more detail, particularly its effects on intracellular signaling pathways. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

The synthesis of 3-[1,3-Dihydroisoindol-2-ylsulfonyl(methyl)amino]propanoic acid involves the reaction of L-valine with 1,3-dihydroisoindole-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or tetrahydrofuran and is carried out under reflux conditions. The product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

3-[1,3-Dihydroisoindol-2-ylsulfonyl(methyl)amino]propanoic acid has been extensively studied for its potential applications in the treatment of type 2 diabetes mellitus. As a DPP-IV inhibitor, this compound can increase the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in regulating glucose metabolism and insulin secretion. In addition, this compound has also been investigated for its potential use in the treatment of other diseases such as obesity, non-alcoholic fatty liver disease (NAFLD), and inflammatory bowel disease (IBD).

properties

IUPAC Name

3-[1,3-dihydroisoindol-2-ylsulfonyl(methyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-13(7-6-12(15)16)19(17,18)14-8-10-4-2-3-5-11(10)9-14/h2-5H,6-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBQOPPLUDEQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)O)S(=O)(=O)N1CC2=CC=CC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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